molecular formula C25H20N2O2 B2789914 (E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid CAS No. 125872-93-7

(E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid

Cat. No. B2789914
M. Wt: 380.447
InChI Key: WNXZFOIQAKDEDS-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid involves the synthesis of the trityl-protected imidazole, followed by the addition of the propenoic acid group.

Starting Materials
4-nitroimidazole, Trityl chloride, Sodium hydride, Ethyl acetate, Sodium borohydride, Acetic acid, Propenoic acid

Reaction
4-nitroimidazole is reacted with trityl chloride in the presence of sodium hydride and ethyl acetate to form the trityl-protected imidazole., The trityl-protected imidazole is then reduced using sodium borohydride in acetic acid to form the trityl-protected 1,4-diaminobutane., The trityl group is then removed using hydrochloric acid to form 1,4-diaminobutane., Finally, propenoic acid is added to 1,4-diaminobutane using EDCI/HOBt coupling to form (E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid.

Mechanism Of Action

The mechanism of action of (E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid involves the inhibition of specific enzymes and proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, (E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid can reduce inflammation in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid have been extensively studied in vitro and in vivo. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid in lab experiments include its high purity, high yield, and potential applications in medicinal chemistry. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new drugs based on its structure. Additionally, there is a need for further research on the potential side effects and toxicity of this compound.

Scientific Research Applications

The (E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for the treatment of these diseases. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c28-24(29)17-16-23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,(H,28,29)/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXZFOIQAKDEDS-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid

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